3-Bromo-

Descripción

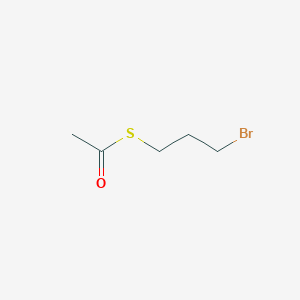

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

S-(3-bromopropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVOPKKCJMPBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472669 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-46-1 | |

| Record name | S-(3-Bromopropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo Organic Compounds

Regioselective Bromination Strategies for 3-Bromo- Derivatives

Achieving regioselectivity in bromination is paramount for the synthesis of specific isomers, such as 3-bromo derivatives. The choice of brominating agent, substrate, and reaction conditions all play a crucial role in directing the bromine atom to the desired position.

Electrophilic Bromination Mechanisms and Control

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.govnih.gov The reaction proceeds through a two-step mechanism. libretexts.org In the first, rate-determining step, an electrophile attacks the benzene (B151609) ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of attack. researchgate.net In the second, faster step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

The regiochemical outcome of the reaction is governed by the substituents already present on the aromatic ring. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing (meta-directing) groups direct them to the meta (3-) position. This control is achieved by the ability of the substituent to stabilize or destabilize the arenium ion intermediate. For the synthesis of 3-bromo compounds, the presence of a meta-directing group on the aromatic substrate is therefore essential.

Utilizing N-Bromosuccinimide (NBS) and Related Reagents in 3-Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for various bromination reactions, including radical substitution and electrophilic addition and substitution. wikipedia.orgmissouri.edu It serves as a convenient source of either a bromine radical (Br•) or an electrophilic bromine species, depending on the reaction conditions. wikipedia.orgmissouri.edu

In the context of producing 3-bromo derivatives, NBS is particularly valuable for the regioselective electrophilic bromination of electron-rich aromatic compounds. nih.govmissouri.edu For instance, the use of NBS in solvents like acetonitrile (B52724) can lead to the efficient monobromination of certain aromatic substrates. nih.gov The reaction conditions, such as temperature and the presence of catalysts, can be fine-tuned to achieve high selectivity for the desired 3-bromo isomer. nih.govresearchgate.net Other related reagents, such as bromodimethylsulfonium bromide, can also be used for electrophilic aromatic bromination, although they may exhibit different levels of regioselectivity compared to NBS. nih.govacs.org

Selective Bromination of Specific Substrate Classes to Yield 3-Bromo- Compounds

The selective synthesis of 3-bromo compounds often relies on the specific substrate class being targeted. Aromatic compounds bearing meta-directing groups are primary candidates for direct electrophilic bromination to yield 3-bromo products.

Furthermore, specific catalytic systems and reaction media can enhance the regioselectivity of bromination. For example, zeolites have been shown to induce high para-selectivity in the bromination of substrates like toluene, but careful selection of the zeolite and reaction conditions can potentially influence the formation of other isomers. researchgate.netgoogle.com The use of NBS in conjunction with silica (B1680970) gel has also been reported as an effective system for regioselective electrophilic aromatic brominations. nih.govresearchgate.net For certain heterocyclic systems, such as thiophene (B33073) derivatives, a sequence of regioselective lithiation reactions followed by bromination can be employed to introduce a bromine atom at a specific position, including the 3-position, as part of a multi-substituted ring. mdpi.com

Transition Metal-Catalyzed Coupling Reactions Involving 3-Bromo- Precursors

3-Bromo organic compounds are highly valuable precursors in a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with 3-Bromo- Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and 3-bromo compounds are excellent substrates for these transformations. nobelprize.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgwikipedia.org This reaction is widely used to form carbon-carbon bonds. nih.gov 3-Bromo-substituted compounds readily participate in Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position. nih.govacs.org The reaction conditions are generally mild and tolerant of many functional groups. nih.govorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Bromo Substrates

| 3-Bromo Substrate | Coupling Partner | Catalyst | Base | Product | Yield |

| This compound2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-Alkenyl-2,1-borazaronaphthalene | Up to 90% acs.org |

| 3-Bromopyridine (B30812) | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | - | 3-Phenylpyridine | - researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | ortho-Substituted anilines | Good to excellent nih.gov |

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp carbon atoms, leading to the synthesis of substituted alkynes. orientjchem.orglibretexts.org 3-Bromo compounds are effective electrophiles in the Sonogashira reaction, enabling the synthesis of 3-alkynyl-substituted aromatic and heterocyclic compounds. msu.eduscirp.org The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgmdpi.com

Table 2: Examples of Sonogashira Coupling with 3-Bromo Substrates

| 3-Bromo Substrate | Coupling Partner | Catalyst System | Base | Product | Yield |

| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 2-Amino-3-alkynylpyridine | Up to 96% scirp.org |

| 3-Bromobenzotrifluoride (borylated) | Phenylacetylene | Pd catalyst/CuI | - | Borylated aromatic alkyne | - msu.edu |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst | - | bis(4-Bromophenyl)acetylene | - wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. libretexts.orgnih.gov 3-Bromo compounds are suitable substrates for the Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines at the 3-position of various aromatic and heterocyclic systems. acs.orgyoutube.com The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination with 3-Bromo Substrates

| 3-Bromo Substrate | Amine | Catalyst/Ligand | Base | Product |

| This compound1-phenylbutane | Benzophenone (B1666685) imine | [Pd(allyl)Cl]₂/Cy₂(t-Bu)P | - | N-alkyl imine acs.org |

| Tribromo-hexaphenyl compound | Diphenylamine | Palladium acetate/tri-tert-butylphosphine | Sodium t-butoxide | Tris(diphenylamino) substituted product youtube.com |

| Bromobenzene (B47551) | Various secondary amines | Pd precatalyst/phosphine ligand | t-BuOLi, t-BuONa, or Cs₂CO₃ | Aryl amines nih.gov |

Nickel-Mediated Reductive Cross-Coupling of 3-Bromo- Azaboronaphthalenes

In addition to palladium, other transition metals can be employed to catalyze coupling reactions involving 3-bromo precursors. Nickel-catalyzed reactions have emerged as powerful alternatives, often exhibiting unique reactivity.

A notable example is the nickel-mediated reductive cross-coupling of this compound2,1-borazaronaphthalenes with primary and secondary alkyl iodides. nih.gov This method provides a direct route for the alkylation of the azaborine core, offering efficient access to functionalized borazaronaphthalene derivatives. nih.gov The reaction conditions have been developed to allow for the coupling of various nonaromatic heterocyclic iodides, including those containing azetidine, tetrahydropyran, and tetrahydrofuran (B95107) rings. nih.gov This transformation demonstrates the utility of this compoundazaboronaphthalenes as building blocks for the synthesis of more complex, functionalized heterocyclic systems.

Cycloaddition and Rearrangement Pathways for 3-Bromo- Scaffold Construction

Advanced synthetic strategies are crucial for constructing complex molecular architectures containing a 3-bromo- substituent. Cycloaddition and rearrangement reactions offer powerful and elegant pathways to access these scaffolds, often with high regioselectivity. These methods leverage the inherent reactivity of carefully designed precursors to build heterocyclic frameworks where the bromine atom is precisely positioned.

Lewis Acid-Mediated Inverse Electron Demand Diels-Alder Reactions for this compoundPyridazines

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic systems. In this variant of the classic Diels-Alder reaction, an electron-deficient diene reacts with an electron-rich dienophile. acs.org 1,2-Diazines, such as pyridazines, are classic examples of electron-deficient dienes suitable for IEDDA reactions. nih.gov

The reactivity of these systems can be significantly enhanced through the use of Lewis acids. A Lewis acid can coordinate to a nitrogen atom of the 1,2-diazine, which further lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com This enhanced electrophilicity accelerates the cycloaddition with an electron-rich dienophile.

For the construction of a this compoundpyridazine scaffold, this methodology would theoretically involve the reaction of a substituted 1,2-diazine with a bromo-substituted, electron-rich dienophile. The Lewis acid catalyst would facilitate the initial [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of a small molecule (e.g., nitrogen gas) to yield the aromatic this compoundpyridazine ring. This approach offers a strategic advantage for creating highly substituted pyridazine (B1198779) systems. nih.gov

Acid-Promoted Rearrangements for Regioselective this compoundQuinoline Synthesis

A highly effective method for the regioselective synthesis of this compoundquinoline derivatives has been developed utilizing an acid-promoted rearrangement of arylmethyl azides. acs.org This process involves a formal [4+2] cycloaddition between an N-aryliminium ion, generated in situ from the arylmethyl azide (B81097), and a 1-bromoalkyne. acs.org

The reaction is initiated by treating an arylmethyl azide with a strong acid, such as trifluoromethanesulfonic acid (TfOH), which promotes the rearrangement to an N-aryliminium ion. This reactive intermediate is then trapped by a 1-bromoalkyne. The resulting dihydroquinoline crude product is subsequently oxidized, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the final this compoundquinoline derivative. acs.org This strategy is notable for its use of readily available starting materials and its tolerance for a variety of substituents on the arylmethyl azide. acs.org

The regioselectivity is excellent, consistently placing the bromine atom at the C3 position of the quinoline (B57606) ring. The reaction accommodates various substituents on the aromatic ring of the azide, including electron-withdrawing groups like halogens and electron-donating groups. acs.org

Table 1: Examples of Synthesized this compoundQuinoline Derivatives

| Entry | Arylmethyl Azide Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Phenyl | This compound4-phenyl-6-(phenyl)quinoline | 75 |

| 2 | o-Chloro | This compound8-chloro-4-phenylquinoline | 65 |

| 3 | p-Chloro | This compound6-chloro-4-phenylquinoline | 62 |

| 4 | p-Fluoro | This compound6-fluoro-4-phenylquinoline | 76 |

Data sourced from The Journal of Organic Chemistry. acs.org

Novel Synthetic Routes to Specific 3-Bromo- Heterocyclic Systems

The precise introduction of a bromine atom at the 3-position of various heterocyclic systems is of significant interest for modifying the electronic and biological properties of these molecules. Recent research has focused on developing novel and efficient synthetic routes to key this compoundheterocycles.

Synthesis of this compoundPyridine N-Oxide

This compoundpyridine N-oxide is a versatile intermediate in organic synthesis, utilized in nucleophilic substitution and coupling reactions. chemimpex.com Its synthesis is typically achieved through the direct N-oxidation of 3-bromopyridine. The precursor, 3-bromopyridine, can be synthesized via several methods, including the reaction of pyridine (B92270) with bromine in the presence of sulfuric acid at elevated temperatures. google.com Another approach involves reacting pyridine with a hydrobromic acid solution in the presence of an oxidizing agent like hydrogen peroxide. google.com

Once 3-bromopyridine is obtained, the N-oxidation is carried out using common oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. This reaction selectively converts the pyridine nitrogen into an N-oxide without affecting the bromo-substituent. The resulting this compoundpyridine N-oxide is a crystalline solid. nih.govsigmaaldrich.com

Synthesis of this compoundIsoquinoline Derivatives

This compoundisoquinoline (C9H6BrN) serves as a crucial lead compound for the preparation of a multitude of N-arylated derivatives. researchgate.net A prominent method for synthesizing these derivatives is the Suzuki coupling reaction. researchgate.netjptcp.com This palladium-catalyzed cross-coupling reaction involves reacting this compoundisoquinoline with various aryl boronic acids. This approach allows for the introduction of a wide range of aryl groups at the 3-position of the isoquinoline (B145761) core, enabling the creation of diverse molecular libraries. researchgate.net

Another innovative route provides access to polyhalogenated isoquinolines. For instance, this compound4-chloro-5-fluoro-7-iodoisoquinoline has been synthesized through a multi-step sequence starting from a protected amino-isoquinoline precursor, involving chlorination and iododesilylation steps. harvard.edu

Table 2: Selected Synthetic Methods for this compoundIsoquinoline Derivatives

| Starting Material | Key Reagent/Reaction | Product Type |

|---|---|---|

| This compoundisoquinoline | Aryl boronic acid / Pd catalyst (Suzuki Coupling) | 3-Aryl-isoquinolines |

| 5-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline | Iodine monochloride, followed by other steps | This compound4-chloro-5-fluoro-7-iodoisoquinoline |

Data sourced from various studies on isoquinoline synthesis. jptcp.comharvard.edu

Preparation of this compoundFlavones and 3-(Bromoacetyl)coumarins

3-(Bromoacetyl)coumarins are highly versatile building blocks for the synthesis of a wide array of polyfunctionalized heterocyclic systems. nih.govrsc.org The most common and direct method for their preparation is the bromination of the corresponding 3-acetylcoumarins. nih.gov This α-bromination of the acetyl ketone can be accomplished using a variety of brominating agents under different reaction conditions. The choice of reagent can be tailored based on the specific substrate and desired reaction efficiency. nih.gov

Similarly, the synthesis of this compoundflavones often proceeds through the bromination of a suitable precursor, such as a 3-unsubstituted flavone (B191248) or by constructing the flavone ring from a bromo-substituted building block. The direct bromination of the flavone core can be challenging due to competing reactions on the fused benzene rings, necessitating carefully controlled conditions for regioselectivity. The preparation via a bromoacetyl intermediate, analogous to the coumarin (B35378) route, provides a more controlled pathway.

Table 3: Common Brominating Agents for the Synthesis of 3-(Bromoacetyl)coumarins from 3-Acetylcoumarins

| Brominating Agent | Abbreviation |

|---|---|

| Copper(II) bromide | CuBr₂ |

| N-Bromosuccinimide | NBS |

| Bromine | Br₂ |

| Phenyltrimethylammonium tribromide | PhTAPBr₃ |

| Tetrabutylammonium (B224687) tribromide | TBATB |

Data sourced from a review on 3-(bromoacetyl)coumarins. nih.gov

Synthesis of this compound1,2,4,5-Tetrazines

The resulting This compound1,2,4,5-tetrazine (B6174517) is a versatile building block that can undergo nucleophilic aromatic substitutions with various heteroatoms under mild conditions. nih.gov This reactivity has been harnessed for applications such as the chemoselective labeling of proteins. nih.gov The labeled lysines can then participate in rapid click-to-release biorthogonal reactions with strained dienophiles. nih.gov Furthermore, this compound has been instrumental in the genetic incorporation of the first unnatural amino acid bearing an unsubstituted 1,2,4,5-tetrazin-3-yl functionality, which is also capable of undergoing click-to-release reactions. nih.gov

| Starting Material | Key Features of Synthesis | Overall Yield | Purity | Ref. |

| Commercially available materials | Oxidant- and metal-free, scalable, seven-step protocol | 13% | >97% | researchgate.netresearchgate.net |

| Not specified | Six-step procedure to 3-hydrazinotetrazine intermediate | 13% | Not specified | nih.gov |

Routes to this compoundBenzimidazolone Polymers and this compoundPyrazoles

This compoundBenzimidazolone Polymers:

A notable synthesis of this compoundbenzimidazolone involves a solvent-free melt condensation method. rsc.orgrsc.org This process includes mixing this compound1,2-benzenediamine with urea, crushing them in a mortar, and heating the mixture. rsc.orgrsc.org The resulting product is then dissolved in sodium hydroxide (B78521), filtered, and extracted with hydrochloric acid. rsc.orgrsc.org Polymerization of the this compoundbenzimidazolone is subsequently carried out by dissolving it in hydrochloric acid and adding ammonium (B1175870) persulfate. rsc.orgrsc.org

This compoundPyrazoles:

A general and effective strategy for preparing substituted this compoundpyrazoles has been developed. researchgate.netacs.org This three-step method involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and subsequent oxidation. researchgate.netacs.org This approach provides good to excellent yields and high regiocontrol. researchgate.netacs.org

Another method for synthesizing this compound1H-pyrazole involves dissolving pyrazole (B372694) in hydrobromic acid and then adding potassium dichromate solution dropwise at a controlled temperature. guidechem.com The reaction is terminated by the addition of ferrous oxide. guidechem.com The product is then extracted with chlorobenzene (B131634) and precipitated by cooling. guidechem.com This method has been reported to yield this compound1H-pyrazole with a purity of 98.5% and a yield of 83%. guidechem.com

| Compound | Synthetic Method | Key Reagents | Yield | Purity | Ref. |

| This compoundBenzimidazolone | Melt condensation | This compound1,2-benzenediamine, urea | Not specified | Not specified | rsc.orgrsc.org |

| This compoundPyrazoles | Condensation, halogenation, oxidation | Crotonates/β-chloro carboxylic acids, hydrazines | Good to excellent | Not specified | researchgate.netacs.org |

| This compound1H-Pyrazole | Oxidation of pyrazole | Pyrazole, hydrobromic acid, potassium dichromate | 83% | 98.5% | guidechem.com |

Advanced Synthesis of this compoundresearchgate.netguidechem.comnih.govtriazolo[3,4-a]phthalazines

The synthesis of 3-bromo- researchgate.netguidechem.comnih.govtriazolo[3,4-a]phthalazine can be achieved through both classical and mechanochemical methods. researchgate.net These compounds are part of a series of derivatives that have been identified as high-affinity ligands for the alpha 2 delta-1 subunit of voltage-gated calcium channels. nih.gov The development of these compounds has been driven by structure-activity relationship studies aimed at improving potency and physical properties. nih.gov

Synthesis of this compound2,1-Borazaronaphthalenes

The synthesis of this compound2,1-borazaronaphthalenes is typically achieved through the bromination of 2,1-borazaronaphthalene cores using a stock solution of bromine in anhydrous dichloromethane (B109758) at low temperatures. nih.gov These 3-bromo derivatives serve as important intermediates for further functionalization.

A significant advancement in the chemistry of these compounds is the development of a palladium-catalyzed Miyaura borylation of this compound2,1-borazaronaphthalenes. nih.gov This reaction allows for the formation of umpolung reagents, which can then be used in subsequent palladium-mediated cross-coupling reactions with a variety of aryl- and heteroaryl halides. nih.gov This methodology provides a facile and rapid route for the diversification of the 2,1-borazaronaphthalene core. nih.gov

Furthermore, conditions have been developed for the reductive cross-coupling of this compound2,1-borazaronaphthalenes with primary and secondary alkyl iodides. nih.govacs.org This method enables the direct alkylation of the azaborine core, offering efficient access to functionalized isosteres of naphthalene (B1677914) derivatives. nih.govacs.org The reaction is tolerant of various aromatic moieties on the boron atom and alkyl substitutions on the nitrogen atom. acs.org

| Reaction Type | Key Reagents/Catalysts | Product Type | Significance | Ref. |

| Bromination | 2,1-Borazaronaphthalene, Bromine | This compound2,1-borazaronaphthalenes | Key intermediate for further synthesis | nih.gov |

| Miyaura Borylation | This compound2,1-borazaronaphthalene, B2Pin2, Pd(dppf)Cl2 | 3-Boryl-2,1-borazaronaphthalenes | Umpolung reagents for cross-coupling | nih.gov |

| Reductive Cross-Coupling | This compound2,1-borazaronaphthalene, Alkyl iodides | Alkylated 2,1-borazaronaphthalenes | Direct alkylation of the azaborine core | nih.govacs.org |

Synthesis of this compoundChalcone Derivatives

The synthesis of this compoundchalcone derivatives can be achieved through various methods. One approach involves the preparation of this compound2-[3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]chromone by treating the corresponding 2'-hydroxychalcone (B22705) with DMSO/CuBr2. nih.gov

Another route involves the synthesis of α-bromo chalcones containing a 2-thiene ring. researchgate.net This is accomplished through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine and selective dehydrobromination with triethylamine (B128534) at room temperature. researchgate.net

Green chemistry approaches, such as grinding techniques, have also been employed for the synthesis of bromochalcone derivatives. researchgate.net For instance, 4'-bromo-4-methoxychalcone, 4'-bromo-3,4-dimethoxychalcone, and 4'-bromo-3,4,5-trimethoxychalcone have been synthesized from 4-bromoacetophenone via a Claisen-Schmidt base-catalyzed condensation. researchgate.net

| Chalcone (B49325) Derivative | Synthetic Method | Key Reagents | Ref. |

| This compound2-[3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]chromone | Treatment of 2'-hydroxychalcone | DMSO, CuBr2 | nih.gov |

| α-Bromo chalcones with 2-thiene ring | Condensation, bromination, dehydrobromination | 1-(thien-3-yl)ethanone, aromatic aldehydes, bromine, triethylamine | researchgate.net |

| 4'-Bromochalcones | Grinding technique (Claisen-Schmidt condensation) | 4-bromoacetophenone, substituted benzaldehydes | researchgate.net |

Green Chemistry Approaches in 3-Bromo- Compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 3-bromo- compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Techniques and Mechanochemistry

Solvent-free reaction conditions offer significant environmental benefits by eliminating the need for often hazardous and volatile organic solvents. ijisrt.com Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is a prominent solvent-free technique. rsc.orgrsc.org These reactions are typically carried out by grinding, milling, or extrusion, often with no or minimal amounts of solvent. rsc.orgnih.gov

The absence of a solvent can have profound consequences on reactivity, sometimes leading to outcomes that are different from solution-based syntheses. rsc.orgnih.gov In some cases, the use of a solvent is optional, with similar products obtained in both solution and mechanochemical reactions. rsc.org In other instances, a small amount of liquid, in a technique known as liquid-assisted grinding (LAG), is necessary for the desired reaction to occur. rsc.orgnih.gov Most intriguingly, mechanochemistry can provide access to compounds that are not obtainable through traditional solution-based routes. rsc.orgnih.gov

An example of a solvent- and catalyst-free synthesis is the bromofunctionalization of olefins using N-bromoimide reagents under mechanical force. rsc.org This approach avoids the use of environmentally hazardous chlorinated solvents and proceeds efficiently at ambient conditions. rsc.org Another example is the synthesis of 3-bromo benzoic acid using sonication, which follows green chemistry principles. ijisrt.com

| Technique | Key Features | Example Application | Ref. |

| Mechanochemistry (Ball Milling) | Solvent-free or liquid-assisted grinding, uses mechanical energy | Bromofunctionalization of olefins | rsc.org |

| Sonication | Solvent- and catalyst-free, uses ultrasound | Synthesis of 3-bromo benzoic acid | ijisrt.com |

Atom Economy and Waste Reduction in 3-Bromination Processes

The synthesis of 3-bromo organic compounds is a cornerstone of modern synthetic chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net However, traditional bromination methods often fall short of green chemistry principles, primarily due to poor atom economy and significant waste generation. wordpress.com The concept of atom economy, a measure of how many atoms from the reactants are incorporated into the final desired product, is a critical metric for evaluating the sustainability of a chemical process. chegg.comresearchgate.net A low atom economy signifies that a substantial portion of the reactant materials becomes waste, leading to increased disposal costs and environmental burden.

Conventional electrophilic aromatic substitution reactions using molecular bromine (Br₂) inherently possess a maximum atom economy of only 50%. In these reactions, for every bromine atom incorporated into the target molecule, another is lost as hydrogen bromide (HBr) byproduct. acs.org Similarly, reagents like N-bromosuccinimide (NBS), while offering advantages in handling and selectivity, also exhibit poor atom economy as the succinimide (B58015) portion of the molecule becomes a stoichiometric byproduct. wordpress.com

Recognizing these inefficiencies, significant research has focused on developing advanced synthetic methodologies that enhance atom economy and minimize waste in 3-bromination processes. These modern approaches prioritize the use of catalysts, alternative bromine sources, and innovative reaction conditions to create more sustainable and efficient chemical transformations. researchgate.netnih.gov

Traditional vs. Advanced Bromination: A Green Metrics Comparison

The shift towards greener bromination protocols can be quantitatively assessed by comparing the green chemistry metrics of traditional and advanced methods. Atom economy provides a theoretical measure of efficiency, while other metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, offer a more practical assessment of waste generation. researchgate.net

For instance, the traditional bromination of an aromatic substrate (Ar-H) with Br₂ produces the desired 3-bromo product (Ar-Br) and an equimolar amount of HBr waste.

Reaction: Ar-H + Br₂ → Ar-Br + HBr

The atom economy for this substitution is calculated as: Atom Economy = (Molecular Weight of Ar-Br) / (Molecular Weight of Ar-H + Molecular Weight of Br₂) * 100%

This calculation inherently shows that a significant portion of the bromine's mass is not incorporated into the product. Advanced methods aim to circumvent this by recycling the "lost" bromide.

Below is a comparative analysis of different bromination strategies for various substrates, highlighting the improvements in atom economy and reduction in waste.

| Substrate | Method/Reagent | Atom Economy (%) | Key Byproducts | Reference |

|---|---|---|---|---|

| Propiophenone | CuBr₂ (Stoichiometric) | ~58% | CuBr, HBr | researchgate.net |

| Anisole | Aerobic Oxidation (O₂/[C₄Py]NO₃/HBr) | ~85% (Br source: HBr) | H₂O | nih.gov |

| (E)-stilbene | Pyridinium tribromide | ~53% | Pyridine, HBr | chegg.com |

| (E)-stilbene | Br₂ (Addition Reaction) | 100% | None | |

| Phenol (B47542) | In-situ generated Br₂ from NaOCl/HBr | High (Br source is HBr) | NaCl, H₂O | nih.gov |

Catalytic and Oxidative Bromination Strategies

A leading strategy for improving the sustainability of 3-bromination is the use of catalytic systems that enable the use of bromide salts (e.g., NaBr, KBr) or HBr as the bromine source, coupled with an inexpensive and environmentally benign oxidant. researchgate.net This approach, known as oxidative bromination, can theoretically achieve 100% bromine atom economy.

General Reaction: Ar-H + HBr + [Oxidant] → Ar-Br + Reduced Oxidant

Common oxidants include hydrogen peroxide (H₂O₂), which yields water as the sole byproduct, and molecular oxygen (O₂), representing an ideal "green" oxidant. nih.gov For example, a transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid has been developed. This system uses HBr or NaBr as the bromine source and O₂ as the terminal oxidant, demonstrating high efficiency for the synthesis of various aromatic and α-ketonic bromo compounds. nih.gov

The data below illustrates the efficiency of such an aerobic, ionic liquid-catalyzed system for the bromination of anisole, allowing for controlled mono-, di-, or tri-bromination.

| Target Product | HBr Equivalents | Isolated Yield (%) | Key Byproduct |

|---|---|---|---|

| 4-Bromoanisole | 2.1 | 96% | H₂O |

| 2,4-Dibromoanisole | 4.6 | 94% | H₂O |

| 2,4,6-Tribromoanisole | 6.4 | 91% | H₂O |

*Data sourced from nih.gov.

Solvent-Free and Alternative Media Approaches

Furthermore, the use of greener alternative solvents like water or ionic liquids is gaining traction. nih.govnih.gov Bromination using a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous medium provides an effective method for the bromination of various aromatic heterocycles, avoiding the need for hazardous organic solvents. researchgate.net

By embracing these advanced methodologies—catalytic oxidation, in-situ reagent generation, and the reduction or elimination of hazardous solvents—the synthesis of 3-bromo compounds can be performed with significantly improved atom economy and a drastically reduced environmental footprint, aligning the production of these vital chemical building blocks with the principles of green and sustainable chemistry.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo Compounds

Regioselectivity and Isomerization Pathways of 3-Bromo- Aromatic Systems

The functionalization of aromatic systems, particularly nitrogen-containing heterocycles like pyridines, often presents challenges in achieving specific regioselectivity. 3-Bromo-substituted pyridines, while readily available, typically exhibit reactivity that favors substitution at positions other than C4, or results in mixtures of isomers. To overcome these limitations, innovative strategies involving isomerization pathways have been developed to enable selective derivatization at the C4 position.

Base-Catalyzed Isomerization of 3-Bromopyridines via Pyridyne Intermediates

The base-catalyzed isomerization of 3-bromopyridines represents a significant advancement in accessing otherwise challenging regioselective functionalizations. This process facilitates the transformation of 3-bromopyridines into their 4-bromopyridine (B75155) counterparts, primarily through the transient formation of 3,4-pyridyne intermediates nih.govchemrxiv.orgrsc.orgcncb.ac.cn.

Mechanistic investigations support that this isomerization proceeds via these highly reactive pyridyne species. For instance, the observation of both 3- and 4-bromopyridine in reaction mixtures is consistent with the addition of bromide to a 3,4-pyridyne intermediate rsc.org. This approach diverges from traditional "halogen dance" chemistry, which often involves intermolecular halogen transfer leading to regioisomeric mixtures and disproportionated side products, particularly in the context of tribromobenzenes nih.govrsc.org. In contrast, the base-catalyzed isomerization of simple aryl halides like 3-bromopyridines is directed towards a specific positional rearrangement via pyridyne formation nih.govrsc.org.

Effective isomerization typically requires the presence of strong bases. Examples include 18-crown-6-ligated potassium hydroxide (B78521) (KOH) in N,N-dimethylacetamide or lithium diisopropylamide (LDA) at low temperatures, such as -78°C nih.gov. This method is particularly valuable as it allows for the utilization of more stable and accessible 3-bromopyridines to achieve functionalization at the C4 position, which is generally less reactive or difficult to target directly through conventional synthetic routes nih.govrsc.orgcncb.ac.cn.

Factors Influencing 4-Substitution Selectivity in this compoundPyridine Derivatization

The high 4-substitution selectivity observed in the derivatization of 3-bromopyridines following isomerization is predominantly driven by a facile nucleophilic aromatic substitution (SNAr) reaction chemrxiv.orgrsc.orgcncb.ac.cn. This mechanistic preference allows for a "tandem aryl halide isomerization/selective interception" strategy, enabling the efficient 4-selective etherification, hydroxylation, and amination of 3-bromopyridines nih.govchemrxiv.orgrsc.orgcncb.ac.cn.

Key benefits of this tandem approach include the ability to use readily available 3-bromopyridines in place of their less accessible and less stable 4-halogenated isomers. Furthermore, this method can converge mixtures of 3- and 5-bromopyridines into a single 4-substituted product, demonstrating its synthetic utility and efficiency nih.govrsc.orgcncb.ac.cn.

Several factors have been identified that influence and enhance the 4-substitution selectivity:

Ratio of Pyridine (B92270) to Nucleophile: Increasing the ratio of pyridine to the reacting alcohol (nucleophile) can lead to higher 4-selectivity. This is hypothesized to occur because a lower concentration of the nucleophile allows for less interception of the 3,4-pyridyne intermediate at the C3 position rsc.org.

Addition of Bromide Salts: The inclusion of bromide salts, such as potassium bromide (KBr), can significantly improve both the yield and the 4-selectivity of the reaction. For example, the addition of 50 mol% KBr to a reaction involving 3-bromopyridine (B30812) and an alcohol increased the yield to 76% with greater than 14:1 4-selectivity, compared to 67% yield and 8.6:1 4-selectivity without the salt rsc.org.

Table 1: Influence of Reaction Conditions on 4-Substitution Selectivity in 3-Bromopyridine Derivatization

| Condition | Pyridine:Alcohol Ratio | KBr (mol%) | Yield (%) | 4-Selectivity (4:3 ratio) | Source |

| Without Bromide Salt | 1.5:1 | 0 | 67 | 8.6:1 | rsc.org |

| With Bromide Salt | 1.5:1 | 50 | 76 | >14:1 | rsc.org |

| Increased Pyridine Ratio | Higher | N/A | Varies | Increased | rsc.org |

Proximal Substituents on 3,4-Pyridynes: While 3,4-pyridynes often exhibit poor regioselectivity for nucleophilic additions at either C3 or C4, the presence of certain substituents can modulate this. For instance, C2 amido groups have been shown to enhance nucleophilic addition at C4. Similarly, oxygen and nitrogen substituents positioned near the 3,4-pyridyne can lead to improved selectivity for amine addition nih.gov. Halide substituents at C2, such as a chloro group, have also been observed to influence regioselectivity in cycloaddition reactions, although bromide or fluoride (B91410) groups might not have a significant effect nih.gov. More broadly, the strategic use of proximal halide or sulfamate (B1201201) directing groups can perturb the pyridyne distortion, thereby governing regioselectivities in both nucleophilic addition and cycloaddition reactions nih.govresearchgate.net.

Aryne Distortion Model: The "aryne distortion model" provides a theoretical framework for understanding and predicting the regioselectivities observed in reactions involving 3,4-pyridyne intermediates. This model helps to rationalize how certain substituents can influence the reactivity and selectivity of these transient species nih.gov.

The ability to control the regioselectivity of this compoundpyridine derivatization via base-catalyzed isomerization and subsequent selective interception opens new avenues for the synthesis of complex pyridine derivatives, which are crucial building blocks in various chemical industries, including pharmaceuticals and agrochemicals.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo Compounds

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a wealth of information regarding the electronic and vibrational energy levels, nuclear environments, and molecular mass of 3-bromo- compounds. Each technique offers unique insights that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-bromo- compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectroscopy , the chemical shift of protons is significantly influenced by the presence of the electronegative bromine atom. Protons on the carbon atom directly bonded to bromine (α-protons) and on adjacent carbons (β-protons) are typically deshielded, causing their signals to appear at a higher chemical shift (downfield) compared to analogous non-brominated compounds. modgraph.co.uklibretexts.org This deshielding effect diminishes with increasing distance from the bromine atom. libretexts.org For instance, in the ¹H NMR spectrum of 3-bromo-1-propene, the protons on the CH₂Br group are observed at a different chemical shift than the vinyl protons. chegg.com The multiplicity of signals, governed by spin-spin coupling, provides further structural information about the connectivity of protons.

In ¹³C NMR spectroscopy , the carbon atom attached to bromine experiences a direct electronic effect, which influences its chemical shift. However, predicting this shift can be complex due to the "heavy atom effect," where the large electron cloud of bromine can induce shielding or deshielding effects that don't strictly follow electronegativity trends. stackexchange.com Errors in computed chemical shifts for carbons bonded to bromine can be significant. stackexchange.com Despite this, the number of distinct signals in a ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule, which is crucial for structure determination. For example, the ¹³C NMR spectrum of 1-bromo-2-methylpropane (B43306) shows three distinct signals for its four carbon atoms, corresponding to the two equivalent methyl carbons, the tertiary CH carbon, and the CH₂Br carbon. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Select 3-Bromo- Compounds

| Compound Name | Nucleus | Position | Chemical Shift (ppm) | Solvent |

| This compound1-propanol chemicalbook.com | ¹³C | C1 (-CH₂OH) | 61.5 | CDCl₃ |

| ¹³C | C2 (-CH₂-) | 35.5 | CDCl₃ | |

| ¹³C | C3 (-CH₂Br) | 32.8 | CDCl₃ | |

| 1-Bromo-4-(but-3-enyl)benzene rsc.org | ¹H | H (vinyl) | 5.88-5.76 (m) | CDCl₃ |

| ¹H | H (vinyl) | 5.06-4.96 (m) | CDCl₃ | |

| ¹H | H (allylic) | 2.38-2.30 (m) | CDCl₃ | |

| ¹H | H (benzylic) | 2.68 (t) | CDCl₃ | |

| ¹³C | C (aromatic, C-Br) | 132.11 | CDCl₃ | |

| ¹³C | C (vinyl, -CH=) | 132.06 | CDCl₃ | |

| ¹³C | C (vinyl, =CH₂) | 115.77 | CDCl₃ |

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. gatewayanalytical.com While FTIR relies on the absorption of infrared light by bonds with a changing dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light due to changes in bond polarizability. gatewayanalytical.comthermofisher.com

The most characteristic vibration for 3-bromo- compounds in an infrared spectrum is the C-Br stretching frequency. This absorption is typically observed in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.org The exact position of the C-Br stretch depends on the molecular structure. Heavier atoms vibrate at lower frequencies, so the C-Br bond has a lower stretching frequency than a C-Cl or C-H bond. scribd.comquora.com

Other functional groups within the molecule will also display their characteristic absorption bands. For example, in this compound1-propanol, a broad O-H stretching band would be expected around 3300-3400 cm⁻¹, and C-O stretching would appear in the 1000-1200 cm⁻¹ region. researchgate.net In a compound like 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, characteristic peaks for the C=O (carbonyl) and C=C (alkene) stretches, as well as aromatic C-H vibrations, would be observed alongside the C-Br stretch. rasayanjournal.co.in

Raman spectroscopy is particularly sensitive to non-polar, homo-nuclear bonds (e.g., C=C, C-C) and can provide complementary information to FTIR. gatewayanalytical.com For instance, in molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in 3-Bromo- Compounds

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| C-Br | Stretch | 690 - 515 libretexts.org |

| C-H (sp³) | Stretch | 3000 - 2850 msu.edu |

| C-H (sp²) | Stretch | 3100 - 3000 msu.edu |

| C=C | Stretch | 1680 - 1620 |

| C=O | Stretch | 1780 - 1650 libretexts.org |

| O-H (alcohol) | Stretch (broad) | 3500 - 3200 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). nih.gov The absorption of UV or visible light excites valence electrons to higher energy levels. jetir.org While simple alkyl bromides show weak n → σ* transitions in the far UV region, the presence of chromophores like double bonds, aromatic rings, or carbonyl groups in 3-bromo- compounds leads to more informative spectra with π → π* and n → π* transitions at longer wavelengths. nih.gov

The bromine atom, with its lone pairs of electrons, can act as an auxochrome, modifying the absorption wavelength and intensity of the primary chromophore. This often results in a bathochromic (red) shift compared to the unsubstituted parent compound.

In molecules featuring both an electron-donating group and an electron-accepting group connected by a conjugated system, intense charge-transfer (CT) bands can be observed. jetir.orglibretexts.org These transitions involve the effective movement of an electron from the donor to the acceptor portion of the molecule upon photoexcitation. researchgate.net In certain 3-bromo- aromatic compounds, the bromine atom can participate in these electronic transitions, influencing the energy and intensity of the CT band. The spectra of these charge-transfer complexes often feature an additional absorption band in the near-UV or visible region that is not present in the spectra of the individual components. jetir.org

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of any organobromine compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info

This results in the molecular ion (M⁺) appearing as a pair of peaks, known as the M and M+2 peaks, separated by two mass-to-charge (m/z) units, with nearly equal intensity. docbrown.info The presence of this characteristic 1:1 ratio doublet is strong evidence for a molecule containing a single bromine atom. youtube.com If a molecule contains multiple bromine atoms, the isotopic pattern becomes more complex, following a binomial distribution (e.g., a 1:2:1 ratio for two bromines at M, M+2, and M+4). youtube.com

In addition to identifying the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. The ionized molecule can break apart in predictable ways, and the resulting fragment ions are detected. Common fragmentation pathways for 3-bromo- compounds include the loss of a bromine radical (•Br) or hydrogen bromide (HBr). researchgate.net For example, in the mass spectrum of bromoethane, prominent peaks corresponding to the loss of bromine from the molecular ion are observed. docbrown.info

Table 3: Isotopic Peak Patterns in Mass Spectrometry for Compounds Containing Bromine

| Number of Bromine Atoms | Isotopic Peaks | Relative Intensity Ratio |

| 1 | M, M+2 | ~1:1 |

| 2 | M, M+2, M+4 | ~1:2:1 youtube.com |

| 3 | M, M+2, M+4, M+6 | ~1:3:3:1 youtube.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

This technique has been successfully applied to various 3-bromo- derivatives, providing unambiguous confirmation of their molecular structure. For example, the crystal structure of This compound2-hydroxybenzonitrile (B84773) revealed not only the expected covalent bonding framework but also details about molecular packing, including intermolecular O-H···Br and O-H···N hydrogen bonding. nih.govresearchgate.net

Furthermore, X-ray crystallography is crucial for studying non-covalent interactions involving the bromine atom. Halogen bonding (C-Br···X, where X is a Lewis base) and other weak interactions like C-H···Br contacts play a significant role in dictating the supramolecular architecture of these compounds in the solid state. nih.govmdpi.com The analysis of crystal packing can reveal how molecules organize into larger assemblies, which is critical for understanding the material properties of the solid. mdpi.comresearchgate.net

Table 4: Example Crystallographic Data for this compound2-hydroxybenzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₄BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.0171 (7) |

| b (Å) | 3.8488 (2) |

| c (Å) | 13.5989 (7) |

| β (°) | 96.062 (1) |

| Volume (ų) | 677.50 (6) |

| Z (molecules/unit cell) | 4 |

Conformational Analysis and Stereoisomerism in 3-Bromo- Derivatives

Many 3-bromo- compounds possess structural features that give rise to stereoisomerism, the phenomenon where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. britannica.com

If a 3-bromo- compound contains a chiral center (typically a carbon atom bonded to four different groups), it can exist as a pair of enantiomers—non-superimposable mirror images. britannica.com Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. rutgers.edu For example, a compound like 2-bromo-3-chlorobutane has two chiral centers and can exist as four possible stereoisomers (RR, SS, RS, and SR). ucsb.edu The RR and SS forms are enantiomers, while the RS and RR forms are diastereomers. ucsb.edu

In cases where a 3-bromo- compound contains a carbon-carbon double bond with appropriate substitution, E/Z (geometric) isomerism can occur. msu.edu The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, opposite sides) or Z (zusammen, same side) based on the relative positions of the highest-priority substituents on each carbon of the double bond. savemyexams.com

Conformational analysis deals with the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For acyclic 3-bromo- compounds, rotation around C-C bonds leads to various staggered and eclipsed conformers. In cyclic systems, such as a 3-bromocyclohexane derivative, the bromine substituent can occupy either an axial or an equatorial position, which are in equilibrium through ring-flipping. The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, which generally make the equatorial conformation more stable. Spectroscopic techniques, particularly NMR at low temperatures, can sometimes be used to study the populations of individual conformers. modgraph.co.uk

Tautomerism Studies in 3-Bromo- Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of heterocyclic chemistry. The position of this equilibrium can be significantly influenced by the electronic and steric effects of substituents on the heterocyclic ring. The introduction of a bromine atom at the 3-position of a heterocyclic system can alter the relative stabilities of tautomeric forms through its inductive and resonance effects. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for the elucidation of tautomeric structures and the quantification of their equilibrium ratios in solution and in the solid state.

Annular Tautomerism in this compoundPyrazoles

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and they are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms. In the case of 3(5)-substituted pyrazoles, two tautomeric forms are possible: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.

A study on 3(5)-phenylpyrazoles, including the 4-bromo-3-phenylpyrazole derivative, has provided valuable insights into the tautomeric preferences of these systems. While this compound is a 4-bromo derivative, the authors suggest that the bromine atom at the 4-position does not significantly influence the tautomeric equilibrium, making it a relevant model for understanding the behavior of this compoundpyrazoles. fu-berlin.de Using multinuclear NMR spectroscopy at low temperatures, it was determined that 3(5)-phenylpyrazoles exist in solution as mixtures that are rich in the 3-phenyl tautomer. fu-berlin.de This preference for the 3-substituted tautomer is also observed in the solid state. fu-berlin.de

The determination of the tautomeric equilibrium is achieved by analyzing the distinct signals for the corresponding atoms in each tautomer in the NMR spectra under slow proton exchange conditions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of a 4-Bromo-3-phenylpyrazole model system

| Atom | 3-Phenyl Tautomer (Major) | 5-Phenyl Tautomer (Minor) |

| ¹H NMR | ||

| H-5 | ~7.8 | - |

| Phenyl-H | ~7.2-7.6 | ~7.2-7.6 |

| ¹³C NMR | ||

| C-3 | ~150 | - |

| C-4 | ~95 | ~95 |

| C-5 | ~130 | ~140 |

| Phenyl-C | ~125-135 | ~125-135 |

Note: The data in this table is illustrative and based on findings for 4-bromo-3-phenylpyrazole, serving as a model for this compoundpyrazole systems.

Keto-Enol and Lactam-Lactim Tautomerism

Heterocyclic compounds containing hydroxyl or amino groups adjacent to an endocyclic double bond can exist in equilibrium with their keto or imino tautomers, respectively. This type of tautomerism is particularly relevant for pyridinones, quinolinones, and other related systems.

For instance, in this compound2-pyridone, a keto-enol (or more accurately, lactam-lactim) tautomerism is expected. The lactam form (this compoundpyridin-2(1H)-one) is generally the more stable tautomer for 2-pyridones. nih.gov Spectroscopic studies on related compounds, such as 6-chloro-2-pyridone, have utilized 2D IR spectroscopy to distinguish between the lactam and lactim forms in aqueous solutions. nih.gov The carbonyl stretching frequency in the IR spectrum is a key diagnostic tool, with the lactam form exhibiting a characteristic C=O absorption band.

A study of 3-substituted 2-methyl-quinolin-4(1H)-ones, which included a 3-bromo derivative, employed ¹³C NMR spectroscopy and quantum-chemical calculations to investigate the 4-hydroxy/4-oxo tautomerism. The significant deshielding of the C4 carbon atom in the ¹³C NMR spectrum provided strong evidence for the predominance of the 4-oxo (lactam) form in DMSO-d₆ solution.

Table 2: Comparative Spectroscopic Data for Lactam and Lactim Tautomers in a Model 6-chloro-2-pyridone System

| Spectroscopic Feature | Lactam Form | Lactim Form |

| IR (cm⁻¹) | ||

| ν(C=O) | ~1650 | Absent |

| ν(O-H) | Absent | ~3400 |

| Ring Vibrations | Distinct pattern | Distinct pattern |

| ¹³C NMR (ppm) | ||

| C=O | ~160-170 | Absent |

| C-OH | Absent | ~150-160 |

Note: This data is based on a 6-chloro-2-pyridone model and is intended to illustrate the expected spectroscopic differences in a this compoundpyridone system.

Tautomerism in this compoundIndoles

Table 3: Spectroscopic Data for the Stable Tautomer of this compound1H-indole

| Nucleus | Chemical Shift (δ, ppm) |

| ¹³C NMR | |

| C-2 | ~125 |

| C-3 | ~100 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-5 | ~123 |

| C-6 | ~120 |

| C-7 | ~112 |

| C-7a | ~135 |

Note: This data represents the stable 1H-tautomer of this compoundindole.

Computational Chemistry Approaches for 3 Bromo Compound Analysis

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a crucial computational chemistry approach for elucidating the dynamic behavior of chemical compounds, particularly in their interactions with biological macromolecules like proteins. For 3-Bromo- compounds, MD simulations provide atomic-level insights into binding mechanisms, conformational changes, and the stability of ligand-protein complexes, complementing static docking studies by accounting for the flexibility of both the ligand and the protein uni.luuni.lu. This section details specific applications of MD simulations in analyzing the interactions of various 3-Bromo- derivatives with their target proteins, highlighting key research findings and quantitative data.

3-Bromo- Compounds as Inhibitors of Anopheles gambiae 3-Hydroxykynurenine Transaminase (Ag3HKT)

MD simulations have been employed to investigate the binding of brominated compounds to Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT), a protein target relevant for vector control. Thermodynamic calculations, often performed in conjunction with MD simulations (e.g., MM-GBSA/PBSA), revealed significant binding energies for several brominated derivatives. For instance, 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid (Compound 1) exhibited a total binding energy (ΔGbind) of -26.64 kcal/mol against the 2CH2 protein target. Similarly, 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (Compound 15e) and 3-[3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (Compound 15b) showed ΔGbind values of -24.26 kcal/mol and -14.11 kcal/mol, respectively. These values indicate a greater stabilizing effect on the 2CH2 protein target compared to a previously reported inhibitor candidate, 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (Compound 6d), which had a ΔGbind of -12.02 kcal/mol. The simulations were conducted using the AMBER force field, with solvation in TIP3 water molecules, and involved minimization steps to achieve stable systems fishersci.ca.

Table 1: Binding Free Energies (ΔGbind) of 3-Bromo- Compounds with Ag3HKT (PDB: 2CH2)

| Compound Name | ΔGbind (kcal/mol) fishersci.ca |

| 2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]cyclopentane-1-carboxylic acid (Cmpd1) | -26.64 |

| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (15e) | -24.26 |

| 3-[3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid (15b) | -14.11 |

| 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (6d, Reference) | -12.02 |

Stability Analysis of 3-Bromophenyl Pyrazole (B372694) Derivatives with Human Butyrylcholinesterase (BuChE)

MD simulations have been instrumental in assessing the stability of complexes formed between 3-bromophenyl derivatives and human Butyrylcholinesterase (BuChE), an enzyme relevant in Alzheimer's disease research. A study involving (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone, identified as a promising BuChE inhibitor, utilized a 133 ns MD simulation. The analysis of the Root Mean Square Deviation (RMSD) versus time plot indicated that the "BuChE-Top inhibitor" complex achieved equilibrium around 22 ns and remained predominantly stable thereafter. The backbone RMSD fluctuations were observed to be limited within a range of 1.2–1.9 Å from 22 ns onwards until the end of the 133 ns simulation, confirming the stability of the enzyme-inhibitor complex nih.gov.

Investigation of Bromooxazepine and Bromobenzodiazepine Derivatives with HSP90 Chaperone Inhibitors

Molecular dynamics simulations have been applied to investigate the stability and binding modes of bromooxazepine and bromobenzodiazepine derivatives targeting HSP90 chaperone inhibitors (PDB: 2VCI). For instance, 4-(3-bromo-4-(1,2-dibromo-2-(4-hydroxyphenyl)ethyl)-2,3-dihydrobenzo[b] nih.govuni.luoxazepin-2-ylphenol was studied using MD simulations to understand its stability within the protein complex. The MD simulation, typically limited to 50 ns, provided insights into the stability of the docked complexes uni.lu. Similarly, MD simulations were performed on bromo nih.govuni.lubenzodiazepine derivatives, such as Compound 1B (this compound6-bromo-5-(1,2-dibromo-2-(2,3,4-trimethoxyphenyl)ethyl)-7-(2,3,4-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H-1,4-diazepine), to verify and validate the precision and correctness of binding with the 4,5-diaryl isoxazole (B147169) Hsp90 chaperone inhibitors. The results suggested excellent stability of the compound in the active site, with MD simulations evaluating RMSD and RMSF values to assess the ligand-protein complex's stability nih.gov.

Analysis of 3-Bromophenyl Thiazole (B1198619) Derivatives with DNA Gyrase B

MD simulations have also been utilized to study the interaction of (2E)-3-(3-bromophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one with DNA gyrase B (PDB ID: 6J90). The simulations provided crucial insights into the structural analysis and confirmed the stable binding of this 3-bromophenyl thiazole derivative. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), hydrogen bond analysis, and Solvent Accessible Surface Area (SASA) were employed to characterize the protein-ligand complex's dynamics and stability, indicating a robust interaction chemdiv.com.

Applications of 3 Bromo Compounds in Chemical Synthesis and Industry

Role as Versatile Building Blocks in Organic Synthesis

The utility of 3-bromo- compounds as versatile building blocks stems from the ability of the bromine atom to serve as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. Current time information in Pasuruan, ID. This capability is fundamental to molecular construction, allowing chemists to assemble complex architectures from simpler, readily available precursors.

A prime example is 3-Bromopyridine (B30812) , a colorless liquid widely used as a foundational unit in organic synthesis. unimas.my It readily participates in numerous palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern chemistry. These include the Heck reaction, for forming carbon-carbon bonds with alkenes, and the Buchwald–Hartwig amination, for creating carbon-nitrogen bonds. unimas.my Furthermore, 3-bromopyridine can be converted into 3-lithiopyridine or 3-pyridylboronic acid, which are powerful intermediates for creating a wide range of 3-substituted pyridines. dtic.mil

Similarly, heterocyclic compounds like 3-(Bromoacetyl)coumarins have emerged as prominent structural platforms. They serve as attractive starting points for synthesizing a wide variety of five- and six-membered heterocyclic systems, including pyrazoles, thiazoles, imidazoles, and pyridines, which are prevalent in medicinal chemistry. trilogyflavors.com The reactivity of the bromoacetyl group allows for facile cyclization and condensation reactions to build these complex scaffolds. trilogyflavors.com

Other notable examples include:

3-Bromo N-alkyl cyanamides : These compounds contain two useful electrophilic sites—the alkyl bromide and the cyanamide—making them valuable for synthesizing nitrogen-containing heterocycles like cyclic guanidines. jaydevchemicals.com

3-Bromothiophene (B43185) : This compound is a key reactant for synthesizing 3-substituted thiophenes. It can be converted to 3-lithiothiophene or undergo nickel-catalyzed cross-coupling with Grignard reagents to introduce various alkyl groups. acs.orgresearchgate.net

| Compound | Key Reactions | Resulting Structures | Reference |

|---|---|---|---|

| 3-Bromopyridine | Heck reaction, Buchwald-Hartwig amination, Lithiation, Suzuki coupling | 3-Aryl pyridines, 3-Aminopyridines, 3-Pyridylboronic acid | unimas.mydtic.mil |

| 3-(Bromoacetyl)coumarin | Condensation, Cyclization | Thiophenes, Imidazoles, Pyrazoles, Thiazoles, Pyridines | trilogyflavors.com |

| 3-Bromothiophene | Lithiation, Nickel-catalyzed cross-coupling, Suzuki coupling | 3-Alkylthiophenes, 3,3'-Bithiophene, Thienyl derivatives | acs.org |

| 3-Bromo N-alkyl cyanamides | von Braun reaction, Cyclization | Nitrogen heterocycles, Cyclic guanidines | jaydevchemicals.com |

Intermediates in the Production of Pharmaceuticals and Agrochemicals

The versatility of 3-bromo- compounds makes them indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Current time information in Pasuruan, ID.deepdyve.com Their role is to provide a core structure that can be chemically modified in subsequent steps to build the final, biologically active molecule. deepdyve.comd-nb.info

In the pharmaceutical sector, 3-Bromoaniline is a widely used intermediate for synthesizing a variety of drugs. d-nb.infoacs.org Its specific chemical structure is a building block for drugs targeting cancer and infectious diseases. d-nb.infogoogle.com For instance, it is a key intermediate in the synthesis of the analgesic drug Tramadol. google.com The bromine atom can be substituted or modified to create molecules with specific biological activities. d-nb.info Another important intermediate is BROMO-OTBN (4'-Bromomethyl-2-cyanobiphenyl) , which is crucial for producing the "sartan" class of antihypertensive drugs, such as losartan (B1675146) and valsartan. researchgate.net The bromine atom provides a reactive site for the precise chemical modifications needed to form the final API. researchgate.net

In the agrochemical industry, 3-bromo- compounds are foundational to the creation of modern herbicides, insecticides, and fungicides. d-nb.inforesearchgate.net3-Bromoiodobenzene , for example, is a versatile building block for complex molecules used in crop protection. youtube.com Its unique structure, featuring both bromine and iodine, allows for highly specific and efficient reactions to create compounds with targeted biological activity against pests. youtube.com Similarly, 3-bromoaniline is used in the production of various herbicides and fungicides. d-nb.info

| Intermediate Compound | Industry | Application / Final Product Class | Reference |

|---|---|---|---|

| 3-Bromoaniline | Pharmaceutical | Analgesics (e.g., Tramadol), anticancer agents | d-nb.infogoogle.com |

| BROMO-OTBN | Pharmaceutical | Antihypertensives (Sartans) | researchgate.net |

| Methyl 3-amino-6-bromo-2-pyrazinecarboxylate | Pharmaceutical | Drugs for neurological and infectious diseases | deepdyve.com |

| 3-Bromoiodobenzene | Agrochemical | Herbicides, Insecticides, Fungicides | youtube.com |

Precursors for Polymer Synthesis

In materials science, 3-bromo- compounds serve as essential precursors for the synthesis of advanced polymers with unique electronic and functional properties. The bromine atom can act as a leaving group in polymerization reactions, particularly in cross-coupling polymerization, which is a powerful method for creating conjugated polymers.

3-Bromothiophene is a critical monomer for the synthesis of thiophene-based polymers. Poly(3-bromothiophene), prepared by the oxidative polymerization of the monomer, is a conductive polymer with interesting optical and electrochemical properties. More importantly, 3-bromothiophene and its derivatives are used in various cross-coupling reactions to create well-defined polythiophenes and block copolymers for applications in organic electronics, such as organic solar cells and field-effect transistors (OFETs). The bromine atom provides the necessary reactive site for chain-growth polymerization methods like Suzuki and Stille coupling.

The concept extends to other brominated monomers, where the bromine-containing polymer itself can be a highly reactive precursor. Post-polymerization modification of these "polymeric bromine precursors" allows for the introduction of a wide variety of functional groups in a single step, enabling the creation of diverse functional materials and stimuli-responsive nanoparticles.

Use in Perfume and Flavor Industries

While 3-bromo- compounds are not typically used as final ingredients in perfume and flavor formulations, their role as versatile synthetic intermediates is crucial for the broader chemical industry that supplies these sectors. The creation of complex aroma and flavor molecules often relies on multi-step synthetic sequences where brominated compounds can serve as key precursors.

For instance, pyrazines are a class of heterocyclic compounds known for their potent roasted, nutty, and earthy aromas, making them vital components in savory flavors and certain fragrances. dtic.milgoogle.com The synthesis of substituted pyrazines can involve intermediates that are halogenated, and the principles of using brominated heterocycles like 3-bromopyridine as building blocks are applicable to the construction of such complex aromatic systems. dtic.mil The synthesis of 2-bromopyrazine (B1269915) is a known transformation, highlighting the utility of bromo- intermediates in accessing this class of aroma compounds.

Similarly, isochroman-based molecules are valued in perfumery for their unique musk and woody fragrances. youtube.com The synthesis of these structures can proceed through brominated intermediates, such as the unstable 3- or 4-bromoisochroman, which is formed during the bromination of isochroman. jaydevchemicals.com Although these bromo- intermediates are transient, their formation is a key step en route to the final fragrance molecule.

Therefore, the contribution of 3-bromo- compounds to the perfume and flavor industries is indirect but fundamental, lying in their utility as foundational building blocks for constructing the complex organic molecules that ultimately provide the desired scents and tastes.

Mentioned Compounds

| Compound Name | CAS Number | Chemical Formula |

|---|---|---|

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN |

| 3-Bromoiodobenzene | 591-18-4 | C₆H₄BrI |

| 3-Bromopyridine | 626-55-1 | C₅H₄BrN |

| 3-Bromothiophene | 872-31-1 | C₄H₃BrS |

| 3-(Bromoacetyl)coumarin | Not specified | C₁₁H₇BrO₃ |

| 4'-Bromomethyl-2-cyanobiphenyl (BROMO-OTBN) | 114772-54-2 | C₁₄H₁₀BrN |

| Methyl 3-amino-6-bromo-2-pyrazinecarboxylate | Not specified | C₆H₆BrN₃O₂ |

| Poly(3-bromothiophene) | Not specified | (C₄H₂BrS)n |

Applications in Biological and Medicinal Chemistry of 3 Bromo Derivatives

Design and Synthesis of Bioactive 3-Bromo- Containing Molecules

The incorporation of a 3-bromo substituent often facilitates further chemical transformations or directly contributes to the compound's biological activity through its electronic and steric properties. For instance, 3-bromofuran (B129083) is a crucial intermediate in the synthesis of more complex compounds, including those with anti-inflammatory properties, such as (+)-Cacospongionolide B. It has also been utilized in the total synthesis of bioactive alkaloids like (−)-neothiobinupharidine and hallucinogenic compounds such as Salvinorin A researchgate.net. Similarly, 3-bromobenzaldehyde (B42254) finds use in the synthesis of intricate pharmaceutical compounds tandfonline.com.

In the realm of heterocyclic chemistry, 3-bromothiophene (B43185) serves as a precursor for the synthesis of the antibiotic timentin and the vasodilator cetiedil (B83691) fishersci.ca. 3-Bromoaniline is employed in the synthesis of amino-substituted quinazoline (B50416) derivatives jptcp.com. Furthermore, benzoic acid, 3-bromo-, methyl ester acts as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals researchgate.net. The compound 3-bromo-4,4-dimethyloxazolidin-2-one (B8778558) is recognized as a valuable building block in the synthesis of natural products and pharmaceuticals, primarily due to the ease with which its bromine atom can be displaced by nucleophiles, allowing for broad functionalization ontosight.ai. Recent studies have also highlighted the synthesis of 3-bromo isoquinoline (B145761) derivatives via Suzuki coupling reactions, specifically for their potential as analgesic and anti-inflammatory agents jptcp.com.

Investigation of Biological Activities

Derivatives featuring the 3-bromo moiety have been extensively investigated for their diverse biological activities, showcasing their therapeutic potential across various disease areas.

Several 3-bromo- derivatives have exhibited notable antimicrobial and antifungal activities. 3-Bromopyruvate (B3434600) (3-BP), for example, possesses documented antimicrobial properties nih.gov. Beyond 3-BP, 3-bromo isoquinoline derivatives have demonstrated both antibacterial and antifungal activities jptcp.com.

Specific examples include this compound4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives, with 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one showing a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes researchgate.netnih.gov. A novel series of this compound4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives displayed antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, suggesting a mechanism of action distinct from common antibiotics nih.gov.

The oxazolidinone class, including this compound4,4-dimethyloxazolidin-2-one, has been studied for its antimicrobial properties, with derivatives and analogs being of interest for developing new antimicrobial agents due to their ability to inhibit bacterial protein synthesis ontosight.ai. Flavonoid derivatives containing bromine, such as 6-bromo-8-nitroflavanone, have shown antimicrobial properties, notably stimulating the growth of probiotic bacteria like Lactobacillus acidophilus and Pediococcus pentosaceus semanticscholar.org.

Furthermore, (Z)-3-(bromomethylene)thiochroman-4-ones have been designed and synthesized, demonstrating antifungal activity against various fungal species, including C. neoformans and C. Krusei semanticscholar.orgnih.gov. In agricultural contexts, 3-phenyl-1,2,4-triazin-6-one derivatives with a 3-bromo substituent at the 3-position (compound 10) exhibited enhanced fungicidal activity against plant-pathogenic fungi, such as Zymoseptoria tritici, with an EC50 of 0.08 walshmedicalmedia.com. Oxothiazolidin derivatives with various 3-bromo substitutions (e.g., this compound4-hydroxy, this compound4-methoxy, this compound4-ethoxy, and 3,5-dibromo-4-hydroxy) have also been evaluated for their antimicrobial and antifungal activities, showing varying levels of inhibition against bacterial and fungal strains nih.gov.

Table 1: Examples of 3-Bromo- Derivatives with Antimicrobial and Antifungal Activities

| Compound Class/Derivative | Activity | Target Organism/Strain | Key Findings | Reference |

| 3-Bromopyruvate (3-BP) | Antimicrobial | General | Documented antimicrobial properties. | nih.gov |

| 3-Bromo isoquinoline derivatives | Antibacterial, Antifungal | Not specified in detail | Noteworthy activity. | jptcp.com |

| 3,5-Dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Antifungal | Trichophyton mentagrophytes | Broad antifungal spectrum, good fungicidal activity. | researchgate.netnih.gov |

| This compound4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives | Antibacterial | Staphylococcus aureus, Gram-positive bacteria | Active against resistant strains, suggesting different mechanism. | nih.gov |

| This compound4,4-dimethyloxazolidin-2-one derivatives | Antimicrobial | Bacteria (general) | Inhibit protein synthesis in bacteria. | ontosight.ai |

| 6-Bromo-8-nitroflavanone (flavonoid derivative) | Antimicrobial | Lactobacillus acidophilus, Pediococcus pentosaceus | Stimulated growth of probiotic bacteria. | semanticscholar.org |

| (Z)-3-(bromomethylene)thiochroman-4-ones | Antifungal | C. neoformans, C. Krusei, M. gypseum, C. parapsilosis, E. floccosum, S. schenekn | Effective against various fungi, some comparable to fluconazole. | semanticscholar.orgnih.gov |

| 3-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one (3-bromo substituted) | Antifungal (fungicidal) | Zymoseptoria tritici, Leptosphaeria nodorum, Magnaporthe grisea, Ustilago maydis | EC50 = 0.08 (averaged across four pathogens); most active among tested. | walshmedicalmedia.com |